molecular formula C10H11F3O2 B8668038 1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

Cat. No. B8668038
M. Wt: 220.19 g/mol
InChI Key: LCRHNHSPQULWRG-UHFFFAOYSA-N
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Patent
US04791123

Procedure details

1,1,1-Trifluoroacetone (60.4 ml; 675 mmol) dissolved in absolute ether (80 ml) was added, dropwise, at 5° to 10° C. to an ethereal Grignard solution (prepared from p-bromoanisole (84.17 g; 450 mmol) and magnesium (10.9 g; 450 mmol) in ether (600 ml)) and the mixture stirred at room temperature for 20 hours. It was then added to saturated ammonium chloride solution, extracted with ether and the extract washed with water, dried over sodium sulphate and concentrated. The precipitate was filtered off washed with hexane and the filtrate concentrated. 1-(4-methoxyphenyl)-1-trifluoromethylethanol (93.35 g=94.2% of theory) was obtained as a brown oil that was used without further purification. (The alcohol can also be coverted direct to the nitrile in a one-pot reaction.
Quantity
60.4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
84.17 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([CH3:5])=[O:4].Br[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1.[Mg].[Cl-].[NH4+]>CCOCC>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([C:3]([C:2]([F:7])([F:6])[F:1])([OH:4])[CH3:5])=[CH:10][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
60.4 mL
Type
reactant
Smiles
FC(C(=O)C)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
84.17 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
10.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the extract washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with hexane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C)(O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 93.35 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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